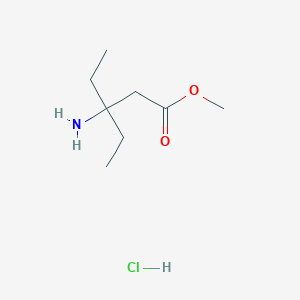

Methyl 3-amino-3-ethylpentanoate hydrochloride

Beschreibung

Methyl 3-amino-3-ethylpentanoate hydrochloride is a branched-chain amino ester hydrochloride salt. The compound features a methyl ester group, a tertiary amino group at the β-position, and an ethyl substituent on the pentanoate backbone. Hydrochloride salts of such esters are typically synthesized to enhance water solubility for pharmaceutical applications .

Key structural characteristics include:

- Ester group: Methyl ester (R-O-CO-) for metabolic stability.

- Amino group: Tertiary amine at position 3, protonated as a hydrochloride salt.

- Branching: Ethyl substituent on the pentanoate chain, influencing steric effects and lipophilicity.

Eigenschaften

Molekularformel |

C8H18ClNO2 |

|---|---|

Molekulargewicht |

195.69 g/mol |

IUPAC-Name |

methyl 3-amino-3-ethylpentanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)6-7(10)11-3;/h4-6,9H2,1-3H3;1H |

InChI-Schlüssel |

SHVQQJJORRQYAR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(CC(=O)OC)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Amination of α,β-Unsaturated Esters Using Ammonia

One of the primary routes to prepare amino acid esters like this compound involves the nucleophilic addition of ammonia to α,β-unsaturated esters under controlled conditions.

- Procedure : Starting from ethyl 3-methylbut-2-enoate (an α,β-unsaturated ester), liquid ammonia is added in ethanol at low temperature (-70 °C). The reaction mixture is then subjected to autoclave conditions at 200 psi and 45 °C for 16 hours to facilitate the amination step.

- Post-Reaction Treatment : After completion, excess ammonia is removed by nitrogen flushing, and the mixture is cooled to 0 °C. Hydrochloric acid in 1,4-dioxane (pH ~2) is added to form the hydrochloride salt.

- Isolation : The volatiles are removed under reduced pressure, and the resulting solid is washed with diethyl ether to yield the amino ester hydrochloride as a white solid.

- Yield and Purity : This method typically yields about 58.8% of the hydrochloride salt with a purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The proton NMR spectrum in DMSO-d6 shows characteristic signals at δ 8.33 (broad singlet, 1H), 4.09 (quartet, 2H), 2.70 (singlet, 2H), 1.33 (singlet, 6H), and 1.20 (triplet, 3H).

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 3-methylbut-2-enoate (15 g, 117 mmol) |

| Solvent | Ethanol (40 mL) |

| Ammonia | Liquid ammonia (80 mL) |

| Temperature | -70 °C to 45 °C |

| Pressure | 200 psi (autoclave) |

| Reaction Time | 16 hours |

| Hydrochloric Acid | HCl in 1,4-dioxane, pH ~2, 0 °C, 0.5 h |

| Yield | 58.8% |

Protection of Amino Group Using Di-tert-butyl Dicarbonate

To further modify or protect the amino group, the hydrochloride salt of ethyl 3-amino-3-methylbutanoate can be reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Procedure : Dissolve the amino ester hydrochloride in methylene chloride, add triethylamine and di-tert-butyl dicarbonate, and stir at room temperature for approximately 72 hours.

- Workup : After reaction completion, water is added, and the organic phase is extracted, washed, dried, and concentrated. The product is purified by silica gel column chromatography.

- Yield and Characterization : The Boc-protected amino ester is obtained in 73.7% yield as an oil, with proton NMR confirming the presence of tert-butyl groups and characteristic ester and amino signals.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 3-amino-3-methylbutanoate hydrochloride (10.5 g, 57.5 mmol) |

| Solvent | Methylene chloride (100 mL) |

| Base | Triethylamine (8.19 mL, 58.8 mmol) |

| Boc2O | Di-tert-butyl dicarbonate (9.41 g, 43.1 mmol) |

| Temperature | 20 °C (room temperature) |

| Reaction Time | 71.7 hours |

| Yield | 73.7% |

Alternative Base-Mediated Protection in Biphasic Solvent Systems

Another reported method involves using potassium carbonate as a base in a biphasic system of dichloromethane and water to facilitate the Boc protection of the amino ester hydrochloride.

- Procedure : Ethyl 3-amino-3-methylbutanoate hydrochloride is dissolved in a mixture of dichloromethane and water, followed by addition of potassium carbonate and di-tert-butyl dicarbonate. The mixture is stirred overnight.

- Workup : The organic phase is separated, washed, dried, and concentrated to yield the Boc-protected compound.

- Characterization : Liquid chromatography-mass spectrometry (LC-MS) confirms the product with an m/z of 246 [M+1]+ and a retention time of 3.20 minutes.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 3-amino-3-methylbutanoate hydrochloride (10 g, 55.0 mmol) |

| Solvent | Dichloromethane (100 mL) and water (100 mL) |

| Base | Potassium carbonate (15.22 g, 110 mmol) |

| Boc2O | Di-tert-butyl dicarbonate (14.06 mL, 60.6 mmol) |

| Reaction Time | Overnight |

Analytical and Characterization Data

The synthesized this compound and its derivatives are characterized by:

- Thin-Layer Chromatography (TLC) : Typical solvent system 10% methanol/dichloromethane with Rf ~0.1 for the hydrochloride salt.

- Proton Nuclear Magnetic Resonance (1H-NMR) : Key signals consistent with amino, ethyl, and methyl ester groups; proton chemical shifts and splitting patterns confirm structure.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with expected molecular weights, e.g., 146 [M+1]+ for the amino ester hydrochloride.

- Purity : Generally above 95% as indicated by chromatographic purity assessments.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Product Description | Analytical Highlights |

|---|---|---|---|---|

| Amination of α,β-unsaturated ester | Ethyl 3-methylbut-2-enoate, NH3, EtOH, 200 psi, 45 °C, 16 h; HCl in dioxane, 0 °C, 0.5 h | 58.8 | This compound, white solid | 1H-NMR δ 8.33 (bs), 4.09 (q), MS m/z 146 [M+1]+ |

| Boc Protection with Triethylamine | Boc2O, triethylamine, CH2Cl2, 20 °C, 72 h | 73.7 | Boc-protected amino ester, oil | 1H-NMR δ 1.43 (s, t-Bu), LC-MS m/z 246 [M+1]+ |

| Boc Protection with K2CO3 | Boc2O, K2CO3, CH2Cl2/H2O, overnight | Not specified | Boc-protected amino ester | LC-MS m/z 246 [M+1]+ |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-3-ethylpentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-3-ethylpentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of amino acid metabolism and enzyme interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of methyl 3-amino-3-ethylpentanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Key Differences and Trends

Substituent Effects: Electron-withdrawing groups (e.g., -F in ) increase acidity of the amino group, enhancing salt formation efficiency. Electron-donating groups (e.g., -OCH3 in ) improve solubility in organic solvents.

Stereochemistry :

Molecular Weight :

- Aliphatic analogs (MW ~195–210) are smaller and more volatile, whereas aromatic derivatives (MW ~245–270) are bulkier, impacting drug bioavailability .

Biologische Aktivität

Methyl 3-amino-3-ethylpentanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and neurobiology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 3-ethylpentanoic acid derivatives with amines in the presence of hydrochloric acid. The synthesis process generally yields high purity and good yields, making it suitable for further biological evaluations.

Pharmacological Properties

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown its ability to mitigate oxidative stress in neuronal cell lines, such as SH-SY5Y neuroblastoma cells, by enhancing antioxidant defenses and reducing cell death associated with neurotoxic agents .

- Anti-inflammatory Actions : The compound has been evaluated for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS) stimulation. It demonstrated a significant reduction in nitrite production, indicating its potential to inhibit inflammatory pathways .

- Cytotoxicity : Cytotoxicity assessments have revealed that this compound is non-toxic at therapeutic concentrations, making it a candidate for further drug development .

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways:

- NRF2 Pathway Activation : The compound appears to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation enhances the transcription of genes involved in antioxidant responses .

- Modulation of Calcium Homeostasis : Preliminary studies suggest that the compound may influence calcium signaling within cells, which is critical for various physiological processes including neurotransmitter release and muscle contraction .

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Neuroprotection Study : A study conducted on SH-SY5Y cells treated with rotenone and oligomycin demonstrated that the compound significantly reduced cell death and oxidative damage compared to untreated controls. The results indicated a dose-dependent response, suggesting potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Study : In a model using BV2 microglial cells stimulated with LPS, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines and nitric oxide production. This underscores its potential as an anti-inflammatory agent in conditions such as neuroinflammation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.